![molecular formula C9H5BrO2 B578588 8-bromo-4H-chromen-4-one CAS No. 1260485-22-0](/img/structure/B578588.png)
8-bromo-4H-chromen-4-one
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Overview
Description
8-Bromo-4H-chromen-4-one is a chemical compound with the formula C9H5BrO2 . It is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .
Synthesis Analysis
The synthesis of chroman-4-one-derived compounds has been a subject of several studies . The chroman-4-one framework acts as a major building block in a large class of medicinal compounds . Synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .Molecular Structure Analysis
The molecular formula of 8-Bromo-4H-chromen-4-one is C9H5BrO2 . The average mass is 301.135 Da and the monoisotopic mass is 299.978577 Da .Chemical Reactions Analysis
The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . Synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .Scientific Research Applications
G Protein-Coupled Receptor Agonists : 8-Amido-chromen-4-one-2-carboxylic acid derivatives, related to 8-bromo-4H-chromen-4-one, are identified as novel agonists for the G protein-coupled orphan receptor GPR35. These compounds show high selectivity and potency, making them potential pharmacological tools for studying GPR35's physiological and pathological roles, and as future drug targets (Funke et al., 2013).
Crystal Structure Analysis : The crystal structure of Methyl 8-bromo-3-phenyl-5a,9a-dihydro-3H-chromen [4,3-c][1,2] isoxazole-3a(4H)-carboxylate, a potential active compound, was determined using X-ray diffraction. This study contributes to understanding the structural aspects of such compounds (Malathy et al., 2016).
Synthesis of Aza-/Oxa-Naphthalen-8-ones : Tetracyclic aza-naphthalen-8-ones and oxa-naphthalen-9-ones were synthesized starting from 3-bromo-4-methyl benzo[h]-chromen-2-one. These compounds displayed antimicrobial activity, indicating their potential application in medicinal chemistry (Soman & Thaker, 2013).
Synthesis of 4H-Chromene Derivatives : A study focused on the synthesis of 2-amide-3-carboxylate-4-aryl-4H-chromene derivatives, which are important for various chemical and pharmaceutical applications (Zeng et al., 2012).
Antibacterial Activity : Research on 6-Bromo-3-(2-Bromoacetyl)-2H-Chromen-2-One revealed its potential for synthesizing compounds with antibacterial activity. Several new (2H-chromen-3-yl)thiazol-2-derivatives were synthesized and showed strong activity against various bacterial strains (Abdel-Aziem et al., 2021).
Antitumor Agents : A study on the synthesis of 6-bromo-8-ethoxy-3-nitro-2H-chromene identified it as a potent antitumor agent, surpassing previously known compounds in its efficacy against tumor cell lines and potential anti-angiogenesis activity (Yin et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Due to poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . Considering the versatility of chromanone, future research could focus on its potential in drug designing and development .
properties
IUPAC Name |
8-bromochromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAJUSDRMNWTJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC=CC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-4H-chromen-4-one |
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